molecular formula C8H7BrI2 B3286435 1-(Bromomethyl)-2,5-diiodo-4-methylbenzene CAS No. 827045-01-2

1-(Bromomethyl)-2,5-diiodo-4-methylbenzene

Cat. No.: B3286435
CAS No.: 827045-01-2
M. Wt: 436.85 g/mol
InChI Key: CIKRLMUAOORPSR-UHFFFAOYSA-N
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Description

“1-(Bromomethyl)-2,5-diiodo-4-methylbenzene” likely belongs to the class of organic compounds known as halobenzenes . Halobenzenes are aromatic compounds in which the benzene ring is substituted by one or more halogens .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, bromination of aromatic compounds is a common procedure in organic chemistry . This typically involves the use of a Lewis acid catalyst such as aluminium chloride or ferric bromide .


Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a benzene ring with a bromomethyl, two iodine atoms, and a methyl group attached to it . The exact structure would depend on the positions of these substituents on the benzene ring .


Chemical Reactions Analysis

The chemical reactions of “this compound” would depend on its exact structure and the conditions under which it is reacted . Bromobenzenes can undergo various reactions such as Grignard reactions, coupling reactions, and nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. For instance, bromobenzenes are typically colorless to pale yellow liquids with a pleasant, aromatic odor .

Scientific Research Applications

Synthesis of Sulfur-Functionalised Benzoquinones

1-(Bromomethyl)-2,5-diiodo-4-methylbenzene and its derivatives are used in the synthesis of sulfur-containing quinone derivatives, which have potential applications in various chemical processes. The regioselective bromination of related benzene derivatives leads to the formation of such compounds (Aitken, Jethwa, Richardson, & Slawin, 2016).

Structural Analysis and Crystal Studies

The compound and its analogs are subjects of structural analysis and crystallography studies. For example, the X-ray structure determinations of bromo- and bromomethyl-substituted benzenes have been conducted, providing insights into the molecular interactions and crystal packing of these compounds (Jones, Kuś, & Dix, 2012).

Development of Polyphenylene Graft Copolymers

In polymer science, derivatives of this compound have been utilized as initiators in the synthesis of polyphenylene graft copolymers. These copolymers, which include polytetrahydrofuran and polystyrene side chains, exhibit high solubility and potential for various industrial applications (Cianga, Hepuzer, & Yagcı, 2002).

Role in Organic Synthesis and Transformations

This compound is a valuable precursor in various organic transformations, particularly those involving the formation of benzynes and other complex organic structures. It serves as an intermediate in synthesizing diverse organic compounds (Diemer, Leroux, & Colobert, 2011).

Applications in Molecular Receptors

The compound and its related derivatives are used as scaffolds in the synthesis of molecular receptors, which have broad applications in medicinal chemistry and materials science (Wallace, Hanes, Anslyn, Morey, Kilway, & Siegel, 2005).

Synthesis of Conjugated Polymers

This compound derivatives are utilized in the synthesis of conjugated polymers with well-defined chemical reactivity. These polymers have potential applications in electronics and materials science (Wagner & Nuyken, 2003).

Mechanism of Action

The mechanism of action of “1-(Bromomethyl)-2,5-diiodo-4-methylbenzene” would depend on its application. For instance, if it were used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards of “1-(Bromomethyl)-2,5-diiodo-4-methylbenzene” would depend on its exact structure and how it is handled. Bromobenzenes can cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Properties

IUPAC Name

1-(bromomethyl)-2,5-diiodo-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrI2/c1-5-2-8(11)6(4-9)3-7(5)10/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKRLMUAOORPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)CBr)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrI2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728764
Record name 1-(Bromomethyl)-2,5-diiodo-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827045-01-2
Record name 1-(Bromomethyl)-2,5-diiodo-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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